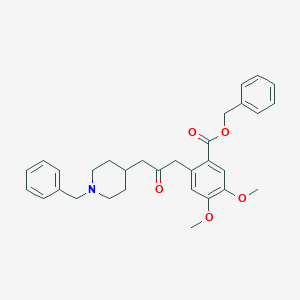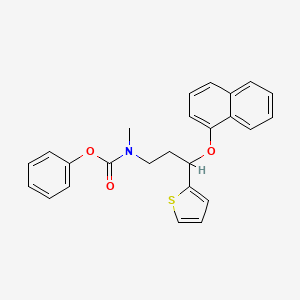
(R)-Duloxetine Phenyl Carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Duloxetine Phenyl Carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in medicinal chemistry due to their stability and ability to modulate biological properties. This compound is a derivative of duloxetine, which is known for its use as an antidepressant and anxiolytic agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Duloxetine Phenyl Carbamate can be achieved through various methods. One common approach involves the reaction of duloxetine with phenyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of ®-Duloxetine Phenyl Carbamate often involves large-scale synthesis using automated reactors. The process may include continuous flow systems to ensure consistent quality and yield. The use of environmentally friendly reagents and solvents is also emphasized to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
®-Duloxetine Phenyl Carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
®-Duloxetine Phenyl Carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its potential use as an antidepressant and anxiolytic agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of ®-Duloxetine Phenyl Carbamate involves its interaction with neurotransmitter systems. It is believed to inhibit the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is similar to that of duloxetine, its parent compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Duloxetine: The parent compound, known for its antidepressant and anxiolytic properties.
Fluoxetine Phenyl Carbamate: Another carbamate derivative with similar pharmacological effects.
Sertraline Phenyl Carbamate: A compound with comparable mechanisms of action.
Uniqueness
®-Duloxetine Phenyl Carbamate is unique due to its specific structural modifications, which may enhance its stability and pharmacokinetic properties compared to other similar compounds. Its ability to modulate neurotransmitter levels makes it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C25H23NO3S |
|---|---|
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
phenyl N-methyl-N-(3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl)carbamate |
InChI |
InChI=1S/C25H23NO3S/c1-26(25(27)28-20-11-3-2-4-12-20)17-16-23(24-15-8-18-30-24)29-22-14-7-10-19-9-5-6-13-21(19)22/h2-15,18,23H,16-17H2,1H3 |
Clé InChI |
OSNZKJGSXFMSCS-UHFFFAOYSA-N |
SMILES canonique |
CN(CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C(=O)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


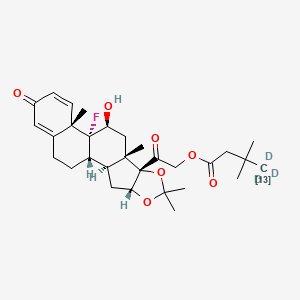
![6-(furan-3-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13856595.png)
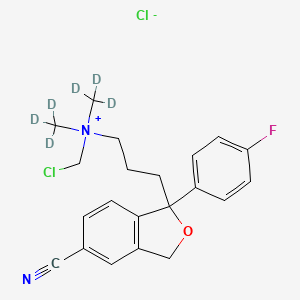
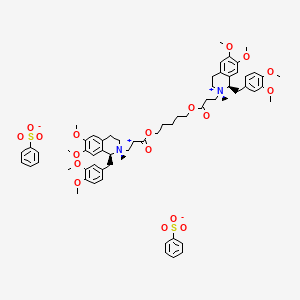
![[1-(2,4-Dichlorophenyl)cyclohexyl]methanamine Hydrochloride](/img/structure/B13856613.png)
![(6R)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl methanesulfonate](/img/structure/B13856620.png)

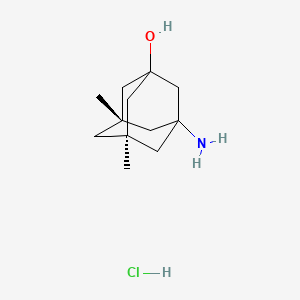
![tert-Butyl 6-(Benzyloxycarbonylamino)-2,3-Dihydro-1H-Imidazo{1,2-b]pyrazole-1-carboxylate](/img/structure/B13856639.png)

![2-[4-(2-Methylidenebutanoyl)phenyl]acetic acid](/img/structure/B13856653.png)
![5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B13856657.png)
